molecular formula C21H26N4OS B5627619 3-({2-[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}thio)-1-methyl-1H-indole

3-({2-[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}thio)-1-methyl-1H-indole

Cat. No. B5627619
M. Wt: 382.5 g/mol
InChI Key: FTRDZIIPEMNNSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex indole and imidazole derivatives often involves multi-step reactions, including the formation of imidazo pyridoindole rings through reactions of disubstituted indoles and specific catalysts or reagents (Molina et al., 1998). Another approach involves the rearrangement of isoxazolones to imidazopyridines and indoles, showcasing the versatility of synthesis strategies for indole derivatives (Khalafy et al., 2002).

Molecular Structure Analysis

Molecular structure determination, including X-ray crystallography, is essential for understanding the conformation and reactivity of indole and imidazole derivatives. For instance, the crystal molecular structure of 5-indol-3-yl imidazole derivatives provides insights into the potential interactions and reactivity of these compounds (Molina et al., 1998).

Chemical Reactions and Properties

Indole and imidazole derivatives participate in a variety of chemical reactions, including cycloaddition reactions and coupling processes. For example, copper-catalyzed coupling between imidazo[1,2-a]pyridines and indoles showcases the reactivity of these compounds in forming heterodiarylmethanes (Mondal et al., 2016).

Physical Properties Analysis

The physical properties of indole and imidazole derivatives, such as solubility and crystallinity, are influenced by their molecular structure. The synthesis approach and specific substituents can significantly affect these properties, impacting their application in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of indole and imidazole derivatives are determined by their molecular framework. Studies on the formation of DNA adducts by muta-carcinogens derived from imidazole compounds highlight the potential biological reactivity of these molecules (Hashimoto & Shudo, 1985).

properties

IUPAC Name

1-[4-(1-ethylimidazol-2-yl)piperidin-1-yl]-2-(1-methylindol-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4OS/c1-3-24-13-10-22-21(24)16-8-11-25(12-9-16)20(26)15-27-19-14-23(2)18-7-5-4-6-17(18)19/h4-7,10,13-14,16H,3,8-9,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRDZIIPEMNNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2CCN(CC2)C(=O)CSC3=CN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({2-[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}thio)-1-methyl-1H-indole

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